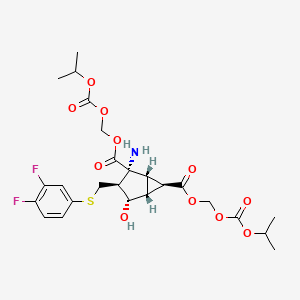

LY3027788

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H31F2NO11S |

|---|---|

分子量 |

591.6 g/mol |

IUPAC名 |

bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate |

InChI |

InChI=1S/C25H31F2NO11S/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3/t14-,17+,18+,19+,20-,25+/m1/s1 |

InChIキー |

GWNLIFCQSNMZAQ-SVCRZZQPSA-N |

異性体SMILES |

CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |

正規SMILES |

CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Central Nervous System Mechanisms of Tirzepatide: A Technical Guide

An In-depth Examination of a Dual GIP/GLP-1 Receptor Agonist's Neuroprotective and Neuromodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the compound identifier "LY3027788" does not correspond to a publicly disclosed agent with known central nervous system (CNS) activity, extensive research on Eli Lilly's tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, reveals significant engagement with and potential therapeutic effects within the CNS. This technical guide synthesizes the current understanding of tirzepatide's mechanism of action in the brain, focusing on its neuroprotective properties and its role in appetite regulation. Preclinical evidence strongly suggests that tirzepatide's dual agonism offers a multifaceted approach to mitigating neuroinflammation, reducing amyloid-beta plaque formation, and promoting neuronal survival. Although clinical data on cognitive outcomes in humans are still emerging, the foundational science points toward a promising new frontier for this class of therapeutics in addressing neurodegenerative diseases and centrally-mediated metabolic control.

Core Mechanism of Action in the CNS: Dual Receptor Agonism

Tirzepatide's primary mechanism in the CNS is the activation of both GIP and GLP-1 receptors, which are expressed in key brain regions integral to metabolic regulation and cognitive function.[1][2][3] These regions include the hypothalamus and brainstem, critical for appetite control, as well as the hippocampus and cortex, areas vulnerable to neurodegenerative processes.[2] The synergistic activation of both receptor pathways is believed to produce more potent effects than selective GLP-1 receptor agonism alone.[1]

Signaling Pathways

Tirzepatide's engagement of GIP and GLP-1 receptors initiates downstream signaling cascades that are crucial for its neuroprotective and neuromodulatory effects. Key pathways identified in preclinical models include:

-

PI3K/Akt/GSK3β Pathway: Activation of this pathway is critical for promoting neuronal survival and synaptic function. Tirzepatide has been shown to reactivate this pathway in the hippocampus of diabetic rats, counteracting diabetes-induced deficits in insulin (B600854) signaling.[4][5][6]

-

SIRT3-NLRP3 Axis: In models of high-fat diet-induced cognitive impairment, tirzepatide has been observed to upregulate Sirtuin 3 (SIRT3), which in turn suppresses the NLRP3 inflammasome. This action reduces neuroinflammation and oxidative stress.[7][8]

-

cAMP/PKA/CREB Pathway: This pathway is fundamental for synaptic plasticity and neuronal growth. Tirzepatide has been shown to activate the pAkt/CREB/BDNF (brain-derived neurotrophic factor) pathway, which is essential for learning and memory.

Below is a diagram illustrating the proposed intracellular signaling cascade following tirzepatide binding to GIP and GLP-1 receptors in a neuron.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the CNS effects of tirzepatide.

Table 1: Preclinical Neuroprotective and Cognitive Effects

| Study Model | Treatment Regimen | Key Findings | Reference |

| Diabetic Rats (STZ-induced) | Not specified | Significantly improved spatial learning and memory; inhibited Aβ accumulation; restored PI3K/Akt/GSK3β signaling. | [4] |

| High-Fat Diet Mice | Not specified | Attenuated cognitive impairment; suppressed microglia activation and oxidative stress via SIRT3-NLRP3 signaling. | [7][8] |

| Rat Model of Parkinson's Disease | Not specified | Preserved more vulnerable neurons and improved motor coordination. | [9] |

Table 2: Clinical Effects on Appetite Regulation

| Study Population | Treatment | Primary Endpoint | Key Findings | Reference |

| 114 Participants with Obesity | 5 mg Tirzepatide weekly for 6 weeks | Change in brain activation to food images (fMRI) at week 3 | Statistically significant decrease in activation in the medial frontal and cingulate gyri, hippocampus, and orbitofrontal cortex in response to high-fat, high-sugar food images compared to placebo. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols used in key studies of tirzepatide's CNS effects.

Animal Models of Cognitive Impairment

-

Induction of Diabetes: Male Sprague Dawley rats (180-200g) are fed a high-fat diet and administered a low dose of streptozotocin (B1681764) (STZ) to induce a model of type 2 diabetes that leads to cognitive impairment.[4]

-

Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, rats are trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and path length are recorded. Probe trials with the platform removed are conducted to assess memory retention.[4]

-

Immunohistochemistry: Brain tissue (specifically the hippocampus) is sectioned and stained for markers of neuronal damage (e.g., NeuN), amyloid-beta deposition, and synaptic proteins to visualize the structural and pathological changes.[4]

-

Western Blot Analysis: Protein extracts from brain tissue are used to quantify the levels of key signaling molecules in pathways such as PI3K/Akt/GSK3β to determine the molecular effects of tirzepatide treatment.[4]

Human Functional Magnetic Resonance Imaging (fMRI) Study

-

Study Design: A 6-week, randomized, placebo-controlled, double-blind study with an open-label liraglutide (B1674861) arm.[10][11]

-

Intervention: Participants receive weekly subcutaneous injections of 5 mg tirzepatide or placebo.[10][11]

-

fMRI Protocol: Scans are performed at baseline and at week 3 while participants are in a fasted state. During the scan, they are shown images of high-fat/high-sugar foods, high-fat/high-carbohydrate foods, and non-food items.[10][11]

-

Data Analysis: Blood-oxygen-level-dependent (BOLD) signals are analyzed to measure changes in brain activation in response to food cues relative to non-food images within predefined regions of interest involved in appetite and reward.[10][11]

Future Directions and Conclusion

The investigation into tirzepatide's CNS mechanism of action is a rapidly evolving field. While the primary focus has been on its metabolic benefits, the compelling preclinical data on neuroprotection and the initial clinical findings on appetite regulation highlight its potential as a therapeutic agent for neurological and neuropsychiatric disorders. Future research should focus on:

-

Long-term clinical trials to definitively assess the cognitive benefits of tirzepatide in patients with mild cognitive impairment and early-stage neurodegenerative diseases.

-

Further elucidation of the molecular pathways involved in its neuroprotective effects, including the interplay between GIP and GLP-1 receptor signaling in different neuronal populations.

-

Exploration of tirzepatide's potential in other CNS disorders where neuroinflammation and metabolic dysfunction are implicated.

References

- 1. Tirzepatide: A Novel, Once-weekly Dual GIP and GLP-1 Receptor Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tirzepatide Effects on Brain: Neuroprotection and Cognitive Impact | Fella Health [fellahealth.com]

- 3. shrinepeptides.com [shrinepeptides.com]

- 4. Tirzepatide ameliorates spatial learning and memory impairment through modulation of aberrant insulin resistance and inflammation response in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond glycemic control: the neuroprotective potential of tirzepatide [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. Tirzepatide administration improves cognitive impairment in HFD mice by regulating the SIRT3-NLRP3 axis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. yuniquemedical.com [yuniquemedical.com]

- 10. Item - Effects of Tirzepatide on Central Reward and Appetite Circuits in the Brain - Deakin University - Figshare [dro.deakin.edu.au]

- 11. diabetesjournals.org [diabetesjournals.org]

LY3027788 mGlu2/3 receptor binding affinity

An In-depth Technical Guide on the Core mGlu2/3 Receptor Binding Affinity of LY3027788

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally active prodrug of LY3020371, a potent and selective antagonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1] These receptors are of significant interest in neuroscience research and drug development due to their role in modulating glutamate transmission through presynaptic, postsynaptic, and glial mechanisms.[2] Understanding the binding affinity and mechanism of action of compounds targeting these receptors is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders. This guide provides a detailed overview of the mGlu2/3 receptor binding affinity of the active compound, LY3020371, derived from the prodrug this compound.

Quantitative Binding Affinity and Functional Data

The binding affinity of LY3020371 for human mGlu2 and mGlu3 receptors has been determined through competitive radioligand binding assays. The functional antagonism has been quantified using cAMP formation assays.

Table 1: Binding Affinity (Ki) of LY3020371 for Human mGlu2/3 Receptors

| Receptor Subtype | Ki (nM) |

| hmGlu2 | 5.26 |

| hmGlu3 | 2.50 |

Data sourced from a study characterizing LY3020371 in membranes from cells expressing recombinant human mGlu receptor subtypes.[2]

Table 2: Functional Antagonist Activity (IC50) of LY3020371 at Human mGlu2/3 Receptors

| Receptor Subtype | IC50 (nM) |

| hmGlu2 | 16.2 |

| hmGlu3 | 6.21 |

Data represents the blockade of agonist-inhibited, forskolin-stimulated cAMP formation.[2]

Table 3: Binding Affinity and Functional Antagonism of LY3020371 in Rat Native Tissues

| Assay | Tissue | Ki (nM) | IC50 (nM) |

| Radioligand Binding | Frontal Cortical Membranes | 33 | - |

| cAMP Formation | Cortical Synaptosomes | - | 29 |

| Glutamate Release | Cortical Synaptosomes | - | 86 |

These data demonstrate the translation of antagonist activity from recombinant human receptors to native rodent tissues.[2]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki value of a test compound like LY3020371.

-

Membrane Preparation:

-

Cells expressing the target receptor (e.g., recombinant human mGlu2 or mGlu3) or tissue homogenates (e.g., rat frontal cortex) are lysed in a cold buffer.

-

The cell membranes are pelleted by centrifugation, washed, and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Membrane preparation (containing a specific amount of protein).

-

A range of concentrations of the unlabeled test compound (e.g., LY3020371).

-

A fixed concentration of a suitable radiolabeled ligand that binds to the mGlu2/3 receptors (e.g., [3H]-459477).[2]

-

-

-

Incubation:

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay

This protocol describes a common method to assess the functional antagonist activity of a compound at Gi/o-coupled receptors like mGlu2/3.

-

Cell Culture:

-

Cells stably expressing the mGlu2 or mGlu3 receptor are cultured to an appropriate density.

-

-

Assay Procedure:

-

Cells are incubated with various concentrations of the antagonist (LY3020371).

-

Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

A specific mGlu2/3 receptor agonist (e.g., DCG-IV) is added to inhibit the forskolin-stimulated cAMP production.[2]

-

The ability of the antagonist (LY3020371) to block the agonist-induced inhibition of cAMP formation is measured.

-

-

cAMP Quantification:

-

The intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

The IC50 value is determined by plotting the antagonist concentration against the percentage reversal of the agonist effect and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

Group II mGlu receptors (mGlu2 and mGlu3) are coupled to Gi/o proteins.[4] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[5] LY3020371, as an antagonist, blocks this cascade by preventing agonist binding.

Caption: Canonical Gi/o-coupled signaling pathway for mGlu2/3 receptors.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of LY3027788 in Plasma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro plasma stability of LY3027788, a prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor antagonist, LY3020371. Understanding the plasma stability of a prodrug is critical for predicting its in vivo performance, including the rate of conversion to the active pharmacological agent and its overall pharmacokinetic profile.

Executive Summary

This compound is designed as a prodrug to enhance the oral bioavailability of its active moiety, LY3020371. As such, it is expected to exhibit controlled instability in plasma, facilitating its rapid conversion to the active antagonist. This document summarizes the conceptual framework for the in vitro plasma stability of this compound, provides detailed experimental protocols for its assessment, and illustrates the relevant biological pathways. While specific quantitative stability data for this compound is not publicly available, this guide presents an illustrative stability profile typical for a prodrug of its class, alongside the methodologies required to generate such data.

Data Presentation

As a prodrug, this compound is engineered for rapid conversion to its active form, LY3020371, in a biological matrix. This conversion is a critical feature of its design, ensuring efficient delivery of the active compound following administration. In vivo studies have confirmed the rapid and dose-proportional appearance of LY3020371 in plasma after oral administration of this compound.

The in vitro plasma stability of a prodrug like this compound is typically characterized by a short half-life. Below is an illustrative data table representing a hypothetical plasma stability profile for this compound.

| Time (minutes) | This compound Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| 120 | <1 |

| Calculated Half-life (t½) | ~20 minutes |

Experimental Protocols

The following section details a standard protocol for determining the in vitro plasma stability of a compound like this compound.

Objective:

To determine the rate of disappearance of this compound when incubated in plasma from various species (e.g., human, rat, mouse) to estimate its in vitro half-life.

Materials:

-

This compound test compound

-

Control compound with known plasma stability (e.g., a stable compound and an unstable compound)

-

Pooled plasma with anticoagulant (e.g., K2EDTA, Heparin) from the desired species

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) containing an internal standard (for protein precipitation and sample analysis)

-

96-well plates

-

Incubator capable of maintaining 37°C

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Incubation:

-

Pre-warm the pooled plasma and PBS to 37°C.

-

In a 96-well plate, add a small volume of the this compound stock solution to the plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein denaturation.

-

Initiate the reaction by placing the plate in a 37°C incubator.

-

-

Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Termination and Protein Precipitation:

-

At each time point, transfer an aliquot of the plasma sample to a new well or tube containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard.

-

Vortex the samples to ensure thorough mixing and complete protein precipitation.

-

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis:

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

-

Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the peak area ratio of this compound to the internal standard at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of this compound remaining against time.

-

The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot using the formula: t½ = 0.693 / k, where k is the elimination rate constant (the absolute value of the slope).

-

Mandatory Visualization

Signaling Pathway of mGlu2/3 Receptor Antagonism

This compound is a prodrug of LY3020371, which acts as an antagonist at metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi/o). The canonical signaling pathway for mGlu2/3 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. By antagonizing these receptors, LY3020371 blocks this inhibitory signaling cascade.

Caption: Antagonism of the mGlu2/3 receptor by LY3020371.

Experimental Workflow for In Vitro Plasma Stability Assay

The following diagram illustrates the key steps involved in determining the in vitro plasma stability of a test compound.

Caption: Workflow for a typical in vitro plasma stability assay.

Preclinical Data on LY3027788 Antidepressant Effects Remains Undisclosed in Publicly Available Research

A comprehensive search for preclinical studies detailing the antidepressant effects of the compound designated LY3027788 has yielded no specific results. At present, there is no publicly available scientific literature, such as in-depth technical guides or whitepapers, that provides quantitative data, detailed experimental protocols, or specific signaling pathways associated with this particular molecule.

Efforts to locate information on this compound through broad searches of preclinical antidepressant research, as well as targeted inquiries into common experimental models like the forced swim test and tail suspension test, did not identify any studies referencing this compound. Similarly, searches for its receptor binding profile and mechanism of action did not return any relevant information.

This absence of data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data into structured tables and the visualization of experimental workflows and signaling pathways using Graphviz.

It is possible that this compound is an internal compound designation that has not yet been disclosed in published research. Drug development pipelines often involve numerous compounds that are investigated internally by pharmaceutical companies before any data is made public. Information on such compounds typically becomes available only after the sponsoring institution decides to publish its findings, often in peer-reviewed journals or at scientific conferences.

Researchers, scientists, and drug development professionals interested in the preclinical antidepressant profile of this compound are advised to monitor scientific literature and conference proceedings for any future disclosures related to this compound. Without access to primary research data, any detailed analysis of its preclinical effects remains speculative.

The Potential of LY3027788 in Treatment-Resistant Depression: A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treatment-resistant depression (TRD) presents a significant challenge in mental healthcare, with a substantial portion of individuals with major depressive disorder (MDD) failing to respond to conventional antidepressant therapies.[1][2] This has spurred the investigation of novel therapeutic targets beyond the monoaminergic system. One such promising avenue is the modulation of the glutamate (B1630785) system. LY3027788, an orally bioavailable prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist LY3020371, has emerged from preclinical studies as a potential rapid-acting antidepressant with a distinct mechanism of action compared to traditional drugs and even other glutamate-targeting agents like ketamine.[3][4] This technical guide provides an in-depth summary of the core preclinical research on this compound, focusing on its mechanism of action, key experimental findings, and the signaling pathways implicated in its antidepressant-like effects.

Core Mechanism of Action: mGlu2/3 Receptor Antagonism

This compound exerts its effects through its active metabolite, LY3020371, which acts as a potent and selective antagonist of mGlu2 and mGlu3 receptors.[3] These receptors are presynaptic autoreceptors that negatively regulate the release of glutamate. By blocking these receptors, LY3020371 is hypothesized to increase synaptic glutamate levels, leading to the activation of postsynaptic AMPA receptors. This proposed mechanism shares downstream commonalities with the NMDA receptor antagonist ketamine, which has demonstrated rapid antidepressant effects in clinical settings.[2][4] However, the distinct upstream target of mGlu2/3 receptors may offer a differentiated safety and tolerability profile.[5]

Preclinical Efficacy and Quantitative Data

Preclinical studies in rodent models have provided robust evidence for the antidepressant-like effects of this compound and its active compound, LY3020371. These effects are comparable to those observed with ketamine.[3]

| Experimental Model | Compound | Dose Range | Key Findings | Citation |

| Mouse Forced-Swim Test | This compound (oral) | 4.8-27 mg/kg | Dose-dependent decrease in immobility time, indicative of an antidepressant-like effect. | [3] |

| Rat Forced-Swim Test | LY3020371 (intravenous) | 1-10 mg/kg | Significant reduction in immobility time. | [3] |

| Potentiation of Quinpirole-Induced Locomotion (Mouse) | This compound (oral) | 4.8-16 mg/kg | Enhanced locomotor stimulant effects of the dopamine (B1211576) D2/3 receptor agonist quinpirole, suggesting an interaction with the dopaminergic system. | [4] |

| Ventral Tegmental Area (VTA) Dopamine Neuron Activity (Rat) | LY3020371 | Not specified | Increased the number of spontaneously active dopamine neurons. | [3][4] |

| Biogenic Amine Efflux in Prefrontal Cortex (Rat) | LY3020371 | Not specified | Enhanced the efflux of biogenic amines. | [3] |

Experimental Protocols

Forced-Swim Test (Rodent)

The forced-swim test is a widely used behavioral model to screen for antidepressant-like activity. The protocol generally involves:

-

Apparatus: A cylindrical container filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-swim (Day 1): Animals are placed in the water for a 15-minute habituation session.

-

Test (Day 2): 24 hours after the pre-swim, animals are administered the test compound (e.g., this compound orally) or vehicle. After a specific pretreatment time, they are placed back in the water for a 5-minute test session.

-

-

Measurement: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

References

- 1. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of LY3027788: A Search for a Ghost in the Pipeline

The typical trajectory of a therapeutic agent from discovery to clinical application is meticulously documented in the public domain. This documentation serves to inform the scientific community, regulatory bodies, and potential collaborators of a compound's pharmacological profile, safety, and efficacy. The complete lack of a scientific footprint for LY3027788 is therefore highly unusual for a compound that would typically be the subject of an in-depth technical guide.

Without any foundational data, it is impossible to construct a meaningful overview of its discovery, mechanism of action, or developmental history. Key elements required for a technical whitepaper, such as quantitative data on efficacy and pharmacokinetics, detailed experimental protocols, and an understanding of its associated signaling pathways, remain entirely absent from the public record.

It is plausible that this compound was a candidate compound that failed to meet critical preclinical endpoints, leading to the termination of its development before any significant scientific literature could be generated. Pharmaceutical and biotechnology companies often screen vast libraries of compounds, with only a small fraction progressing to a stage where they are assigned a publicly traceable identifier and generate discoverable data.

Alternatively, this compound could be an internal project code used by a research institution or company that has not been correlated with any publicly disclosed chemical entity or development program. In such instances, the information remains proprietary and inaccessible.

Given the current void of information, any attempt to create a technical guide or visualize signaling pathways for this compound would be purely speculative and without a factual basis. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and explore the possibility that it may be an erroneous or outdated designation. Should further clarifying information become available, a detailed analysis could be undertaken. Until then, the story of this compound remains unwritten, a silent testament to the countless molecules that begin the arduous journey of drug development but never reach the public spotlight.

An In-depth Technical Guide on the Selectivity of Compounds for mGlu2 vs. mGlu3 Receptors

Introduction

Metabotropic glutamate (B1630785) receptors 2 (mGlu2) and 3 (mGlu3) are critical regulators of synaptic transmission and plasticity in the central nervous system.[1][2] As members of the Group II mGlu receptor family, they are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production.[1][3] Both receptors are targets for the development of novel therapeutics for various neurological and psychiatric disorders.[2][3] Due to high sequence homology in the glutamate-binding site, developing compounds with high selectivity for either mGlu2 or mGlu3 has been a significant challenge.[2] However, subtle differences in their structure and tissue distribution—mGlu2 is found predominantly at presynaptic terminals, while mGlu3 is expressed presynaptically, postsynaptically, and in glial cells—underscore the need for selective ligands to dissect their distinct physiological roles and to develop more targeted therapies.[2][4]

This technical guide provides an overview of the methods used to determine the selectivity of compounds for mGlu2 versus mGlu3 receptors, using representative data from publicly available studies on selective ligands. While specific quantitative data for LY3027788 is not available in the public domain, the principles and protocols outlined here are the standard for characterizing the selectivity profile of any such compound.

Quantitative Selectivity Profile

The selectivity of a compound is determined by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) at the target receptors. The following table provides an example of how such data would be presented for a compound like LY541850, which is known to be a selective mGlu2 agonist and mGlu3 antagonist.[5][6]

| Parameter | mGlu2 Receptor | mGlu3 Receptor | Selectivity Ratio (mGlu3/mGlu2) | Assay Type | Reference |

| Functional Potency (EC50) | 42 nM | No significant effect | Not Applicable (Antagonist at mGlu3) | Field Excitatory Post-Synaptic Potential (fEPSP) inhibition in mouse hippocampal slices | [6] |

| Binding Affinity (Ki) | Data not available | Data not available | Data not available | Radioligand Competition Binding Assay |

Note: This table is illustrative. A complete profile would include Ki values from binding assays and EC50/IC50 values from various functional assays (e.g., GTPγS binding, cAMP accumulation).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable selectivity data. Below are methodologies for key experiments used to characterize ligands targeting mGlu2 and mGlu3 receptors.

Radioligand Binding Assay (Competition Method)

This assay measures the affinity of a test compound (e.g., this compound) for mGlu2 and mGlu3 receptors by quantifying its ability to displace a known radiolabeled ligand.[7][8]

Objective: To determine the inhibitory constant (Ki) of the test compound at recombinant human mGlu2 and mGlu3 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human mGlu2 or mGlu3 receptors.

-

Radioligand: e.g., [3H]-LY354740 (an mGlu2/3 agonist).[9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compound stock solutions in DMSO.

-

96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 50-120 µg per well.[10]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of the test compound at various concentrations (typically 10-point dilution series).

-

50 µL of the radioligand at a fixed concentration (near its Kd value, e.g., 10 nM for [3H]-LY354740 at mGlu2).[9]

-

-

Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[10]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[10][11]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total binding is measured in the absence of a competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM DCG-IV).[9]

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation by quantifying the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi/o-coupled receptor activity.

Objective: To determine the potency (EC50 or IC50) of the test compound as an agonist or antagonist at mGlu2 and mGlu3 receptors.

Materials:

-

CHO or HEK293 cells expressing human mGlu2 or mGlu3 receptors.

-

Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound stock solutions.

-

A commercially available cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the cells in 96-well plates and grow them to near confluence.

-

Agonist Mode:

-

Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for another 15-30 minutes.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound (antagonist) at various concentrations.

-

Add a fixed concentration of a known mGlu2/3 agonist (e.g., glutamate or LY354740 at its EC80) along with forskolin.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

For agonists, determine the EC50 value (concentration producing 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

-

For antagonists, determine the IC50 value (concentration that inhibits 50% of the response to the reference agonist).

-

Visualizations: Signaling Pathways and Experimental Workflows

mGlu2/mGlu3 Canonical Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of mGlu2 or mGlu3 receptors.

Caption: Canonical Gαi/o-coupled signaling pathway for mGlu2 and mGlu3 receptors.

Experimental Workflow for Determining Receptor Selectivity

This diagram outlines the logical flow of experiments to characterize the selectivity of a novel compound.

Caption: A typical experimental workflow for characterizing compound selectivity.

References

- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differentiating the roles of mGlu2 and mGlu3 receptors using LY541850, an mGlu2 agonist/mGlu3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY3027788 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY3027788, an orally bioavailable prodrug of the metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor antagonist LY3020371, in rodent behavioral studies. The information is compiled from preclinical research to guide the design and execution of future experiments.

Mechanism of Action

This compound is a diester analog of LY3020371. Following oral administration, it is rapidly converted to the active compound, LY3020371. This active metabolite acts as a potent and selective antagonist of mGlu2 and mGlu3 receptors. These receptors are Gi/o-coupled and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By antagonizing these receptors, LY3020371 disinhibits this pathway, leading to a series of downstream effects that are believed to underlie its antidepressant-like and wake-promoting properties.

Data Presentation: this compound and LY3020371 Dosage in Rodent Behavioral Studies

The following table summarizes the quantitative data from key preclinical studies. This compound is administered orally (p.o.), while its active metabolite, LY3020371, has been studied via intravenous (i.v.) administration.

| Compound | Dosage Range | Route of Administration | Rodent Species/Strain | Behavioral Test | Key Findings |

| This compound | 4.8 - 27 mg/kg | p.o. | Male CD-1 Mice | Forced-Swim Test | Produced antidepressant-like decreases in immobility time. |

| This compound | 16 mg/kg | p.o. | Male CD-1 Mice | Locomotor Activity | Enhanced the locomotor stimulant effects of quinpirole (B1680403). |

| This compound | 10 - 30 mg/kg | p.o. | Male Sprague-Dawley Rats | Wakefulness (EEG) | Dose-dependently increased wake time without causing rebound hypersomnolence. |

| LY3020371 | 1 - 10 mg/kg | i.v. | Male Sprague-Dawley Rats | Forced-Swim Test | Reduced immobility time, indicating antidepressant-like effects. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted to specific laboratory conditions and ethical guidelines.

Mouse Forced-Swim Test

This test is used to assess antidepressant-like activity.

Materials:

-

This compound

-

Vehicle (e.g., 1% sodium carboxymethylcellulose, 0.25% Tween 80, and 0.05% antifoam in distilled water)

-

Male CD-1 mice (or other appropriate strain)

-

Cylindrical beakers (e.g., 2 L glass beakers)

-

Water bath to maintain water temperature

-

Video recording and analysis software

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.

-

Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 4.8, 16, 27 mg/kg) or vehicle to control animals. A typical administration volume is 10 mL/kg.

-

Pre-treatment Time: Conduct the forced-swim test 60 minutes after drug administration.

-

Forced-Swim Apparatus: Fill cylindrical beakers with water (23-25°C) to a depth that prevents the mice from touching the bottom with their tails or paws.

-

Test Procedure:

-

Gently place each mouse into a beaker.

-

Record the session, which typically lasts for 6 minutes.

-

The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Use a validated software or a trained observer to score the duration of immobility. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mouse Locomotor Activity Assay

This assay is used to assess the effect of the compound on general activity and its interaction with other psychoactive drugs.

Materials:

-

This compound

-

Quinpirole (or other stimulant)

-

Vehicle

-

Male CD-1 mice

-

Automated locomotor activity chambers equipped with infrared beams

Procedure:

-

Drug Preparation: Prepare solutions of this compound and quinpirole in the appropriate vehicle.

-

Animal Acclimation: Acclimate mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.

-

Drug Administration:

-

Administer this compound orally (p.o.) at the desired dose (e.g., 16 mg/kg).

-

After a pre-treatment interval (e.g., 60 minutes), administer quinpirole subcutaneously (s.c.) or intraperitoneally (i.p.).

-

-

Data Collection: Immediately after the second injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins and as a total count. Use appropriate statistical methods to compare treatment groups.

Visualizations

Signaling Pathway of mGlu2/3 Receptor Antagonism

Caption: Signaling pathway of mGlu2/3 receptor antagonism by this compound's active metabolite.

Experimental Workflow for Rodent Behavioral Studies

Application Notes and Protocols for the Forced Swim Test Using a Novel Antidepressant Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay in rodents to assess antidepressant-like activity.[1][2][3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant medications.[2] These application notes provide a detailed protocol for utilizing the FST to evaluate the efficacy of a novel compound, referred to herein as [Novel Compound (e.g., LY3027788)].

Mechanism of Action and Signaling Pathways:

While the specific mechanism of action for [Novel Compound (e.g., this compound)] is under investigation, many antidepressant drugs exert their effects by modulating monoaminergic systems, such as serotonin (B10506) and norepinephrine.[5][6] Chronic administration of antidepressants has been shown to induce neuroplastic changes, including alterations in neurogenesis and synaptogenesis, often involving intracellular signaling pathways like the cAMP-CREB cascade and the brain-derived neurotrophic factor (BDNF) system.[5] Furthermore, emerging research suggests that the glutamatergic and GABAergic systems, as well as inflammatory and oxidative stress pathways, may also be important targets for novel antidepressant therapies.[7][8][9]

Data Presentation:

Quantitative data from FST experiments should be meticulously recorded and presented for clear interpretation. The primary measures are the duration of immobility, swimming, and climbing behaviors during the test period. These data are typically summarized in tables for easy comparison between treatment groups.

Table 1: Effect of [Novel Compound (e.g., this compound)] on Behavior in the Forced Swim Test

| Treatment Group | Dose (mg/kg) | n | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |

| Vehicle | - | 10 | |||

| [Novel Compound] | X | 10 | |||

| [Novel Compound] | Y | 10 | |||

| [Novel Compound] | Z | 10 | |||

| Positive Control (e.g., Imipramine) | 20 | 10 |

Experimental Protocols:

A detailed and standardized protocol is crucial for the reproducibility of FST results.

Forced Swim Test Protocol for Mice:

-

Apparatus:

-

Animals:

-

Adult male mice (e.g., C57BL/6 strain) are commonly used. Strain and gender can influence behavior in the FST.[10]

-

Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice should be acclimated to the testing room for at least 30-60 minutes before the experiment.[2]

-

-

Procedure:

-

Pre-test Session (Day 1): Each mouse is individually placed in the swim cylinder for a 15-minute habituation session. This initial exposure to the stressor is intended to induce a stable baseline of immobility for the subsequent test.

-

Drug Administration: The [Novel Compound (e.g., this compound)], vehicle, or positive control is administered according to the specific experimental design (e.g., intraperitoneally, orally) at a predetermined time before the test session (e.g., 30, 60, or 120 minutes).

-

Test Session (Day 2): 24 hours after the pre-test session, the mice are again placed in the swim cylinder for a 6-minute test session.[1] The session is typically video-recorded for later analysis.

-

-

Behavioral Scoring:

-

The behavior of the mice is scored during the final 4 minutes of the 6-minute test session.[1]

-

Immobility: The mouse is judged to be immobile when it remains floating passively in the water, making only small movements necessary to keep its head above water.

-

Swimming: The mouse is considered to be swimming when it is making active swimming motions, moving around in the cylinder.

-

Climbing: The mouse is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

-

-

Data Analysis:

-

The total duration of immobility, swimming, and climbing is calculated for each animal.

-

Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) is used to compare the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Forced Swim Test Protocol for Rats:

-

Apparatus:

-

A larger transparent cylinder (e.g., 20 cm in diameter, 40-50 cm in height).

-

The cylinder is filled with water (25 ± 1°C) to a depth of approximately 30 cm.[11]

-

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the cylinder for a 15-minute session.[2]

-

Drug Administration: Similar to the mouse protocol, the compound is administered prior to the test session.

-

Test Session (Day 2): 24 hours after the pre-test, rats are subjected to a 5-minute test session.

-

-

Behavioral Scoring and Data Analysis: The scoring and analysis are similar to the mouse protocol, with immobility, swimming, and climbing behaviors being quantified.

Mandatory Visualizations:

Caption: Putative signaling cascade of a novel antidepressant.

Caption: Experimental workflow for the Forced Swim Test.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Prior cold water swim stress alters immobility in the forced swim test and associated activation of serotonergic neurons in the rat dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trends in research on novel antidepressant treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of GABAmimetics on the duration of immobility in the forced swim test in albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurology.com [jneurology.com]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

Application Notes and Protocols for Measuring LY3027788 Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3027788 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to measure the activity of this compound, focusing on its effects on cell viability, apoptosis, and target engagement.

Signaling Pathway Modulated by this compound

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[2] this compound exerts its therapeutic effect by inhibiting both PI3K and mTOR, thereby blocking this signaling cascade.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the expected quantitative data from various cell-based assays to measure the activity of this compound. Note that specific IC50 values can vary depending on the cell line, assay conditions, and incubation times.

Table 1: Cell Viability (IC50) Data for this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| Pediatric Acute Myeloid Leukemia (AML) Samples | Acute Myeloid Leukemia | Varies (0.0098 – 10 µM) | MTT |

| Further research is required to populate this table with specific IC50 values for a broader range of cancer cell lines. |

Table 2: Target Engagement - Inhibition of Protein Phosphorylation

| Target Protein | Phosphorylation Site | Expected Outcome with this compound | Assay Method |

| AKT | Serine 473 (Ser473) | Dose-dependent decrease in phosphorylation | Western Blot |

| AKT | Threonine 308 (Thr308) | Dose-dependent decrease in phosphorylation | Western Blot |

| S6 Ribosomal Protein | Serine 235/236 | Dose-dependent decrease in phosphorylation | Western Blot |

Table 3: Apoptosis Induction

| Cell Line | Treatment Condition | % Apoptotic Cells (Annexin V Positive) | Assay Method |

| Glioma and Lung Adenocarcinoma Cell Lines | This compound (IC50 concentration) | Significant increase compared to control | Flow Cytometry |

| Specific quantitative data on the percentage of apoptotic cells upon this compound treatment requires further investigation. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Figure 2: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[4]

-

Treated and control cells

-

Annexin V-FITC Staining Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

-

Cell Preparation: Seed cells and treat with this compound for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.[4]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[4]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]

Figure 3: Experimental workflow for the Annexin V apoptosis assay.

Target Engagement Assay (Western Blot for p-AKT and p-S6)

This assay measures the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm that this compound is engaging its intended targets.[1]

-

Treated and control cells

-

Lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (p-AKT Ser473, total AKT, p-S6 Ser235/236, total S6, loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, and a loading control overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 4: Western blot experimental workflow.

References

Application Notes and Protocols for the Quantification of LY3027788 and LY3020371 by HPLC

These application notes provide a comprehensive framework for the quantification of the mGlu2/3 receptor antagonist LY3020371 and its prodrug, LY3027788, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodologies are intended as a starting point for method development and validation by researchers, scientists, and drug development professionals.

Introduction

LY3020371 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), which are implicated in the pathophysiology of depression. This compound is a diester prodrug of LY3020371, designed to enhance oral bioavailability. Accurate quantification of both the prodrug and the active metabolite is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for the simultaneous determination of this compound and LY3020371 in biological matrices and pharmaceutical formulations.

Signaling Pathway

LY3020371 acts as an antagonist at mGluR2 and mGluR3, which are G-protein coupled receptors. These receptors are typically coupled to the inhibitory G-protein, Gαi/o. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, including the protein kinase A (PKA) pathway. Antagonism by LY3020371 blocks this effect, thereby influencing synaptic transmission.

Figure 1: Simplified signaling pathway of mGluR2/3 and the antagonistic action of LY3020371.

Experimental Protocols

Proposed HPLC Method for Simultaneous Quantification

This method is a starting point and should be optimized and validated for the specific application.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Instrument | HPLC system with UV/Vis or Diode Array Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm (to be optimized based on UV spectra of both compounds) |

| Internal Standard (IS) | A structurally similar compound with no interference |

Standard and Sample Preparation

3.2.1. Preparation of Stock and Working Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and LY3020371 reference standards and dissolve in 10 mL of methanol (B129727) or a suitable solvent in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase A to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

3.2.2. Sample Preparation from Plasma (for Pharmacokinetic Studies)

-

Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (10 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for injection.

3.2.3. Sample Preparation from Pharmaceutical Formulations (e.g., Tablets)

-

Sample Pulverization: Weigh and finely powder a representative number of tablets.

-

Extraction: Transfer an amount of powder equivalent to a single dose into a volumetric flask.

-

Add a suitable dissolution solvent (e.g., a mixture of methanol and water) to about 70% of the flask volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the analytes.

-

Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with mobile phase A if necessary to fall within the calibration curve range.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Table 2: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity/Selectivity | Ability to assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities). | No interfering peaks at the retention times of the analytes and IS. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 85-115% for QC samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | To be assessed for stock solutions, and for samples under various storage and processing conditions. |

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Example of Calibration Curve Data Summary

| Analyte | Concentration (µg/mL) | Peak Area |

| This compound | 0.1 | Value |

| 0.5 | Value | |

| 1.0 | Value | |

| 5.0 | Value | |

| 10.0 | Value | |

| 25.0 | Value | |

| 50.0 | Value | |

| LY3020371 | 0.1 | Value |

| 0.5 | Value | |

| 1.0 | Value | |

| 5.0 | Value | |

| 10.0 | Value | |

| 25.0 | Value | |

| 50.0 | Value |

Table 4: Example of Accuracy and Precision Data Summary

| Analyte | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Accuracy (%) | Precision (RSD %) |

| This compound | LQC | 0.3 | Value | Value | Value |

| MQC | 7.5 | Value | Value | Value | |

| HQC | 40.0 | Value | Value | Value | |

| LY3020371 | LQC | 0.3 | Value | Value | Value |

| MQC | 7.5 | Value | Value | Value | |

| HQC | 40.0 | Value | Value | Value |

Experimental Workflow

The overall experimental workflow for the quantification of this compound and LY3020371 is depicted below.

Figure 2: General experimental workflow for HPLC quantification.

Application Notes and Protocols for LY3027788 Administration in Mouse Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3027788 is an orally active prodrug of LY3020371, a potent and selective antagonist of metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1] The glutamatergic system, particularly the modulation of glutamate release via presynaptic autoreceptors like mGlu2/3, has emerged as a promising target for novel antidepressant therapies. Antagonism of mGlu2/3 receptors is hypothesized to increase synaptic glutamate levels, leading to the activation of downstream signaling pathways, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex-1 (mTORC1) pathways, which are implicated in neurogenesis and synaptic plasticity.[1] Preclinical evidence suggests that this compound exhibits antidepressant-like efficacy, making it a compound of interest for the treatment of major depressive disorder.[1] Specifically, this compound has been shown to produce antidepressant-like effects by decreasing immobility time in the forced-swim test in mice.[1]

These application notes provide detailed protocols for assessing the antidepressant-like effects of compounds such as this compound in established mouse models of depression.

Mechanism of Action: mGlu2/3 Receptor Antagonism

This compound acts as a prodrug, being converted to the active antagonist LY3020371 in the body. This antagonist blocks presynaptic mGlu2/3 receptors, which normally function to inhibit glutamate release. By blocking these autoreceptors, this compound effectively increases the synaptic concentration of glutamate. This enhancement of glutamatergic neurotransmission is thought to underlie its antidepressant effects, likely through the activation of postsynaptic AMPA receptors and subsequent downstream signaling cascades that promote synaptic plasticity.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are effective at reducing the duration of this immobility.

Materials:

-

Cylindrical containers (e.g., 25 cm tall, 10 cm diameter)

-

Water maintained at 23-25°C

-

Stopwatch or automated tracking software

-

Towels for drying the animals

Procedure:

-

Fill the cylinders with water to a depth where the mice cannot touch the bottom with their tails or paws (approximately 15 cm).

-

Administer this compound (e.g., 4.8-27 mg/kg, p.o.) or vehicle control to the mice. The pre-treatment time can vary depending on the pharmacokinetic profile of the compound, but a 60-minute interval is common.

-

Gently place each mouse into its individual cylinder.

-

The total duration of the test is 6 minutes. The first 2 minutes are considered an acclimation period.

-

During the final 4 minutes of the test, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.

-

The water should be changed between animals.

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a measure of behavioral despair used to assess antidepressant efficacy. Mice are suspended by their tails, and the duration of immobility is measured.

Materials:

-

A horizontal bar or shelf edge for suspension

-

Adhesive tape

-

Stopwatch or automated tracking system

Procedure:

-

Administer this compound or vehicle control to the mice at the desired dose and pre-treatment time.

-

Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.

-

The test duration is typically 6 minutes.

-

Record the total time the mouse remains immobile during the 6-minute test period. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.

-

At the end of the test, gently remove the mouse and return it to its home cage.

Chronic Mild Stress (CMS) Model and Sucrose (B13894) Preference Test

The CMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (a core symptom of depression) through prolonged exposure to a series of mild, unpredictable stressors. Anhedonia is typically assessed using the Sucrose Preference Test.

CMS Procedure (Example Stressors over 3-5 weeks):

-

Stressor 1: Cage tilt (45°) for a prolonged period.

-

Stressor 2: Soiled cage (100-200 ml of water in sawdust bedding) for 24 hours.

-

Stressor 3: Predator sounds or smells.

-

Stressor 4: Continuous overnight illumination.

-

Stressor 5: Periods of food or water deprivation.

-

Stressor 6: Social isolation or crowding.

Stressors are applied continuously and unpredictably over several weeks. This compound or a vehicle would typically be administered daily during the final weeks of the stress paradigm.

Sucrose Preference Test (SPT) Procedure:

-

Baseline: Before the CMS protocol, acclimate mice to two drinking bottles, one with water and one with a 1% sucrose solution, for 48 hours.

-

After a period of food and water deprivation (e.g., 4 hours), present the mice with pre-weighed bottles of water and 1% sucrose solution for a set period (e.g., 1-24 hours).

-

Post-CMS: Repeat the test at weekly intervals during and after the CMS protocol.

-

Measure the consumption from each bottle by weighing them before and after the test period.

-

Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. A significant decrease in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates an anhedonic-like state. An effective antidepressant like this compound would be expected to reverse this deficit.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

| Treatment Group | Dose (mg/kg, p.o.) | n | Immobility Time (seconds) (Mean ± SEM) | % Change from Vehicle |

|---|---|---|---|---|

| Vehicle | - | 10 | 150.5 ± 8.2 | - |

| This compound | 5 | 10 | 125.3 ± 7.5* | -16.7% |

| This compound | 10 | 10 | 102.1 ± 6.9** | -32.2% |

| This compound | 20 | 10 | 85.6 ± 5.4*** | -43.1% |

| Positive Control (e.g., Fluoxetine) | 20 | 10 | 90.2 ± 6.1*** | -40.1% |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test

| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) (Mean ± SEM) |

|---|---|---|---|

| Vehicle | - | 12 | 180.2 ± 10.5 |

| This compound | 10 | 12 | 145.7 ± 9.8* |

| This compound | 30 | 12 | 110.4 ± 8.2** |

| Positive Control (e.g., Imipramine) | 15 | 12 | 115.9 ± 8.5** |

*p<0.05, **p<0.01 compared to Vehicle group. Data are hypothetical.

Table 3: Effect of Chronic this compound Administration on Sucrose Preference in the Chronic Mild Stress Model

| Group | Treatment | n | Baseline Sucrose Preference (%) (Mean ± SEM) | Final Sucrose Preference (%) (Mean ± SEM) |

|---|---|---|---|---|

| Non-Stressed | Vehicle | 10 | 85.4 ± 3.1 | 84.9 ± 3.5 |

| Stressed | Vehicle | 10 | 86.1 ± 2.9 | 62.5 ± 4.2## |

| Stressed | This compound (10 mg/kg/day) | 10 | 85.8 ± 3.3 | 79.8 ± 3.8** |

| Stressed | Positive Control | 10 | 85.5 ± 3.0 | 78.5 ± 4.0** |

##p<0.01 compared to Non-Stressed Vehicle group. **p<0.01 compared to Stressed Vehicle group. Data are hypothetical.

References

Application of LY3027788 in Primary Neuronal Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction